8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Spirotetramat, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .
Synthesis Analysis
The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Chemical Reactions Analysis
The synthesis of spirotetramat involves several chemical reactions including catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
Efficient Synthesis and Structural Analysis
Research has demonstrated efficient synthesis methods and structural analysis for related compounds, which are crucial for further application development. For instance, Ghochikyan et al. (2016) reported on the efficient synthesis of triazole-containing spiro dilactones, emphasizing methods that could be applicable for synthesizing and analyzing similar complex molecules Ghochikyan et al., 2016. Similarly, Zhou et al. (2018) explored the synthesis of highly functionalized ethyl 8-hydroxy-1,4-dioxo-2,3,6,10-tetraphenyl-8-(trifluoromethyl)-2,3,7-triazaspiro[4.5]decane-9-carboxylate derivatives, which could provide insights into the synthesis of multifunctional spiro compounds Zhou et al., 2018.
Antimicrobial and Detoxification Applications
Ren et al. (2009) synthesized and bonded an N-halamine precursor onto cotton fabrics, illustrating a potential application in creating antimicrobial and detoxification materials. This research points to the broader utility of spiro compounds in developing materials with antimicrobial properties Ren et al., 2009.
Pharmaceutical Research
In pharmaceutical research, derivatives of spiro compounds have been evaluated for their receptor affinity and pharmacological activity. Obniska et al. (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for anticonvulsant and neurotoxic properties, highlighting the therapeutic potential of spiro compounds Obniska et al., 2006.
Material Science and Catalysis
Spiro compounds have also found applications in material science and catalysis. He and Qiu (2017) described the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide for synthesizing brominated spiro compounds, indicating the utility of spiro compounds in synthetic chemistry and catalysis He & Qiu, 2017.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-(5-bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4/c1-2-18-12(20)14(16-13(18)21)5-7-17(8-6-14)11(19)9-3-4-10(15)22-9/h3-4H,2,5-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIPSZLADWZQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(O3)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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